![molecular formula C20H15ClN4O2 B2553215 2-(4-氯苯氧基)-N-(4-(咪唑并[1,2-a]嘧啶-2-基)苯基)乙酰胺 CAS No. 862811-38-9](/img/structure/B2553215.png)

2-(4-氯苯氧基)-N-(4-(咪唑并[1,2-a]嘧啶-2-基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

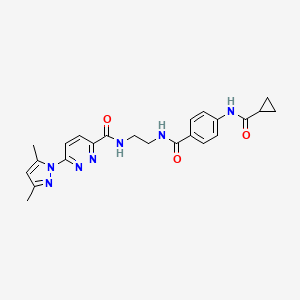

“2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” is a complex organic compound. It contains an imidazo[1,2-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . These types of structures are found in many biologically active compounds and are important in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been the subject of many studies . Various methodologies have been developed, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The specific synthesis route for “2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” would depend on the starting materials and the specific conditions used.

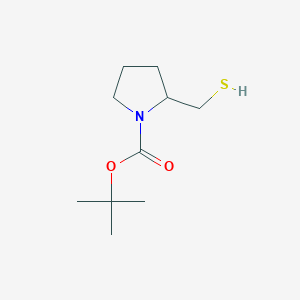

Molecular Structure Analysis

The molecular structure of “2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” would be characterized by the presence of an imidazo[1,2-a]pyrimidine ring, a phenyl ring, and a chlorophenoxy group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions . They can be functionalized via radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reactions that “2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” can undergo would depend on its exact structure and the reaction conditions.

科学研究应用

- Application : Compound I-11, derived from imidazo[1,2-a]pyridine, has shown potent activity against KRAS G12C-mutated NCI-H358 cells. It serves as a lead compound for treating intractable cancers .

- In Vivo Efficacy : Compounds 10b and 10c demonstrated significant tumor growth inhibition in Colo-205 and U87MG xenograft models, with manageable toxicities .

- Strategy : Direct functionalization of this scaffold is an efficient approach for constructing imidazo[1,2-a]pyridine derivatives .

- Drug Design : These moieties are essential components in the design of drugs targeting specific biological pathways .

Anticancer Agents

Drug Candidates for Cancer Therapy

Functionalization in Organic Synthesis

Binding with Biological Systems

Neurological Disorders Research

作用机制

Target of Action

The compound contains an imidazo[1,2-a]pyrimidine moiety . Compounds with this moiety have been found to have various biological activities and can act as inhibitors for different targets. For example, some imidazo[1,2-a]pyrimidine derivatives have been discovered as CDK4/6 inhibitors .

Biochemical Pathways

If it acts as a cdk4/6 inhibitor, it could affect cell cycle regulation .

Result of Action

If it acts as a cdk4/6 inhibitor, it could potentially stop the proliferation of cancer cells .

未来方向

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2/c21-15-4-8-17(9-5-15)27-13-19(26)23-16-6-2-14(3-7-16)18-12-25-11-1-10-22-20(25)24-18/h1-12H,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMGAZIQSJZFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)

![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2553139.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)

![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)